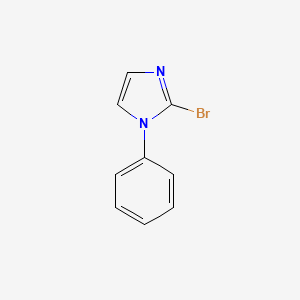

2-bromo-1-phenyl-1H-imidazole

Description

Propriétés

IUPAC Name |

2-bromo-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPQUNLAAJJUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670703 | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-05-6 | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034566-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. One common method is the reaction of 1-phenyl-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1-phenyl-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to form 1-phenyl-1H-imidazole.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used. The reactions are often performed in solvents like toluene or dimethylformamide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran or ethanol.

Major Products:

Substitution Reactions: Products include 2-amino-1-phenyl-1H-imidazole, 2-thio-1-phenyl-1H-imidazole, and 2-alkoxy-1-phenyl-1H-imidazole.

Coupling Reactions: Products include various biaryl imidazoles and other complex organic molecules.

Reduction Reactions: The major product is 1-phenyl-1H-imidazole.

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

One of the primary applications of 2-bromo-1-phenyl-1H-imidazole is in nucleophilic substitution reactions. A notable study by Erdoğan and Erdoğan (2019) investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromoacetophenone. The study utilized computational methods such as Density Functional Theory (DFT) to analyze these reactions, revealing valuable insights into the reaction mechanisms and product formation .

Key Findings:

- The study highlighted the importance of substituent effects on reactivity.

- DFT calculations provided a detailed understanding of the electronic properties and stability of intermediates formed during the reactions.

- The research suggested that compounds bearing imidazole rings could exhibit significant biological activity due to their structural characteristics.

Synthesis of Bioactive Compounds

Imidazole derivatives, including this compound, are known for their biological activities. They have been explored for their potential as antibacterial, antifungal, and anticancer agents. The structural motif of imidazoles is crucial in drug design, with many pharmaceutical agents containing this heterocyclic compound.

Applications in Drug Development:

- The compound's ability to act as a scaffold for further modifications allows for the development of new therapeutic agents.

- Recent advances have shown that substituted imidazoles can be synthesized through various methodologies, enhancing their utility in medicinal chemistry .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has applications in material science. Its derivatives have been utilized in the synthesis of polymers and other materials with specific properties.

Examples:

- The incorporation of imidazole units into polymer matrices can enhance thermal stability and mechanical properties.

- Research has indicated that imidazole-based materials can be employed in sensors and catalysis due to their unique electronic properties .

Case Studies and Research Insights

Several studies have documented the utility of this compound across different fields:

Mécanisme D'action

The mechanism of action of 2-bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets. In chemical reactions, the bromine atom serves as a leaving group, facilitating various substitution and coupling reactions.

Comparaison Avec Des Composés Similaires

2-Bromo-1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives ()

- Compound 13: Contains a 2-bromobenzotrifluoride substituent.

- Compound 14 : Features a 2-bromonaphthalene group, increasing hydrophobicity (C₃₂H₂₄N₂, 436.56 g/mol). The bulky naphthalene moiety may sterically hinder reactions compared to the phenyl group in the target compound.

- Key Difference : Bromine’s position (2-bromo vs. 5-bromo in benzimidazoles) and substituent bulkiness influence reactivity and interaction with biological targets .

2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol ()

- Incorporates a thiophene ring and chiral S-configuration from L-phenylalaninol. The thiophene’s sulfur atom participates in unique π-π and hydrogen-bonding interactions (O–H⋯N), unlike the purely aromatic phenyl group in the target compound. Dihedral angles between substituents (e.g., 76.90° for thiophene-imidazole) suggest reduced planarity, affecting crystallinity .

2-(3-Fluoro-phenyl)-1H-benzimidazole ()

- Replaces bromine with fluorine at the 3-position of the phenyl ring. The benzimidazole core (vs. imidazole) offers a larger π-system, altering electronic properties and binding affinity in medicinal applications .

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ()

- A 4-bromophenyl substituent and pentyl chain introduce steric and lipophilic effects. The extended alkyl chain increases lipophilicity (logP), favoring membrane permeability in drug design. Bromine’s para position (vs. ortho in the target compound) may reduce steric hindrance in electrophilic substitutions .

Key Insights :

- Bromine’s leaving group ability makes this compound valuable in nucleophilic substitutions.

- Fluorine or chlorine substitutions () improve metabolic stability but may reduce reactivity compared to bromine .

Activité Biologique

2-Bromo-1-phenyl-1H-imidazole (CAS No. 1034566-05-6) is a heterocyclic organic compound characterized by its unique structure, which includes a bromine atom and a phenyl group attached to an imidazole ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 223.07 g/mol. Its chemical structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.07 g/mol |

| CAS Number | 1034566-05-6 |

| Percent Purity | 97% |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives of this compound have been synthesized and tested against common pathogens, demonstrating promising results in inhibiting microbial growth.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. Its ability to interact with enzymes or receptors involved in cancer progression makes it a candidate for further investigation in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The bromine atom can participate in halogen bonding, which enhances the compound's binding affinity to target proteins or enzymes. This interaction may lead to the inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer effects .

Study on Antiviral Activity

A recent study investigated the potential of diphenyl imidazole derivatives, including this compound, as inhibitors of the SARS-CoV-2 main protease (3CLpro). The findings revealed that these compounds exhibited notable enzyme inhibition, with up to 89.96% inhibition observed at a concentration of 20 µM. This suggests that modifications to the imidazole scaffold could lead to effective antiviral agents against COVID-19 variants .

Synthesis and Testing

Another study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showing varying degrees of activity depending on the specific substitutions made on the imidazole ring.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-bromo-1-phenyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For instance, bromination of 1-phenyl-1H-imidazole using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (50–80°C) yields the target compound. Reaction optimization includes catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (THF or DMSO), and stoichiometric ratios of reagents. Flash chromatography or recrystallization is typically used for purification, with yields ranging from 60–85% depending on substituent effects .

Q. Example Reaction Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NBS | None | DMF | 80°C | 72% |

| Aryl-Br | Pd(PPh₃)₄ | DMSO | 100°C | 85% |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine substituent deshields adjacent protons, causing distinct splitting patterns. For example, the imidazole ring protons appear as singlets (δ 7.3–8.1 ppm), while aromatic protons on the phenyl group show multiplet signals (δ 7.2–7.6 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.96 for C₉H₇BrN₂) .

- FTIR : C-Br stretching vibrations appear at ~590 cm⁻¹, and C=N imidazole ring vibrations at ~1610 cm⁻¹ .

Q. What purification strategies ensure high purity of this compound?

- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Recrystallization from ethanol or dichloromethane-hexane mixtures improves crystallinity. Purity is validated via TLC (Rf ~0.65) and HPLC (>95% purity) .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the imidazole ring in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling regioselective C–C bond formation via Pd-catalyzed couplings (e.g., Suzuki, Heck). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at the C-2 position, facilitating nucleophilic attack. Substituent effects on reaction rates can be modeled using Hammett parameters .

Q. What computational approaches predict the binding affinity of this compound derivatives to EGFR?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess interactions with EGFR’s kinase domain. Pharmacophore models prioritize derivatives with hydrogen-bonding (e.g., with Met793) and hydrophobic interactions. ADMET predictions (SwissADME) evaluate bioavailability and toxicity .

Q. How can crystallographic data contradictions be resolved during structure determination?

- Methodological Answer : Use SHELXTL for refinement, ensuring hydrogen bonding and torsional angles align with Etter’s graph set analysis. ORTEP-3 visualizes thermal ellipsoids to identify disordered regions. Cross-validate with powder XRD to confirm phase purity .

Q. What strategies optimize regioselectivity in late-stage diversification of this compound?

- Methodological Answer :

- Catalyst Screening : Pd₂(dba)₃/XPhos enhances selectivity for C-2 functionalization.

- Solvent Effects : DMF improves solubility of bulky aryl boronic acids.

- Temperature Control : 80–100°C balances reaction rate and side-product formation .

Q. How do phenyl ring substituents modulate the biological activity of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance cytotoxicity by increasing membrane permeability. Structure-Activity Relationship (SAR) studies show that 4-methylphenyl derivatives exhibit higher EGFR inhibition (IC₅₀ = 1.2 µM) due to improved hydrophobic packing .

Q. Example SAR Data :

| Substituent (R) | IC₅₀ (µM) | LogP |

|---|---|---|

| -H | 5.8 | 2.1 |

| -CH₃ | 1.2 | 2.8 |

| -CF₃ | 0.9 | 3.5 |

Q. How are hydrogen-bonding patterns analyzed to predict crystal packing in brominated imidazoles?

Q. What experimental and theoretical methods validate reaction mechanisms for bromine substitution?

- Methodological Answer :

Isotopic labeling (²H/¹³C) tracks substituent migration in SNAr reactions. DFT transition-state calculations (Gaussian 09) identify rate-determining steps. Kinetic isotope effects (KIE) and Eyring plots correlate activation parameters with solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.